![molecular formula C23H19N7O B6566982 3-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide CAS No. 1005999-56-3](/img/structure/B6566982.png)
3-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide” is a derivative of aminopyrazole . It is related to the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These types of compounds have shown a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF 1 antagonists, and radio diagnostics .
Synthesis Analysis
The synthesis of similar compounds involves the use of Cu (I) catalyzed 1,3 dipolar cycloaddition reaction . In one study, new 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like 1H NMR . For example, the 1H NMR of a similar compound in CDCl3 at 400 MHz showed various peaks corresponding to different types of hydrogen atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield certain products . In another study, new 1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized to act as EGFRIs .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques like IR spectroscopy and mass spectrometry . For example, the IR spectrum of a similar compound showed various peaks corresponding to different functional groups .科学的研究の応用
CDK2 Inhibitors for Cancer Treatment
Compounds featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is present in the structure of the compound , have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Anticancer Drug Discovery
The aim of some research was to design and synthesize new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives . These compounds could potentially be used in anticancer drug discovery research .
Synthesis of Fused Pyrazolo Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold is also used in the synthesis of fused pyrazolo derivatives . These derivatives have shown a broad spectrum of biological activities .
Development of New Antitumor Agents
Thiazines and thiazoles, which can be combined with the pyrazole ring, are becoming of special interest for many academic and industrial research laboratories around the world aiming to obtain potent molecules with higher specificity and lower toxicity .
Inhibitors of Topoisomerase II Alpha
Some pyrazolo[3,4-d]thiazole or pyrazolo[3,4-d][1,4]thiazine derivatives have been studied for anticancer activity as topoisomerase II alpha inhibitors .
Inhibitors of Hh Signalling Cascade
Some derivatives have also been studied as inhibitors of an Hh signalling cascade .
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents DNA replication, a critical step in cell division, thereby inhibiting the proliferation of cancer cells .
Result of Action
The compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been observed to induce apoptosis within HCT cells , leading to cell death and potentially reducing tumor growth.
将来の方向性
The future directions in the research of similar compounds involve their potential use as anticancer agents . They are being designed and synthesized to act as inhibitors of certain biological targets like EGFR . Further investigations are needed to fully understand their potential therapeutic applications.
特性
IUPAC Name |
3-methyl-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N7O/c1-15-7-6-8-17(11-15)23(31)27-20-12-16(2)28-30(20)22-19-13-26-29(21(19)24-14-25-22)18-9-4-3-5-10-18/h3-14H,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLQCHSZPFKCJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。